molecular formula C24H22ClN3O B14949211 N'-[(E)-(3-chlorophenyl)methylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide

Cat. No.: B14949211
M. Wt: 403.9 g/mol
InChI Key: AVYQERGHOWTLSL-CVKSISIWSA-N
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Description

N’-[(E)-(3-CHLOROPHENYL)METHYLENE]-4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chlorophenyl group, a dihydroisoquinoline moiety, and a benzohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-CHLOROPHENYL)METHYLENE]-4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)BENZOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between 3-chlorobenzaldehyde and 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-CHLOROPHENYL)METHYLENE]-4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(3-CHLOROPHENYL)METHYLENE]-4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)BENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-CHLOROPHENYL)METHYLENE]-4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)BENZOHYDRAZIDE
  • N’-[(E)-(3-BROMOPHENYL)METHYLENE]-4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)BENZOHYDRAZIDE

Uniqueness

N’-[(E)-(3-CHLOROPHENYL)METHYLENE]-4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)BENZOHYDRAZIDE is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22ClN3O

Molecular Weight

403.9 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide

InChI

InChI=1S/C24H22ClN3O/c25-23-7-3-4-19(14-23)15-26-27-24(29)21-10-8-18(9-11-21)16-28-13-12-20-5-1-2-6-22(20)17-28/h1-11,14-15H,12-13,16-17H2,(H,27,29)/b26-15+

InChI Key

AVYQERGHOWTLSL-CVKSISIWSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N/N=C/C4=CC(=CC=C4)Cl

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NN=CC4=CC(=CC=C4)Cl

Origin of Product

United States

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